molecular formula C5H6F3NOS B13154477 6-(Trifluoromethyl)morpholine-3-thione

6-(Trifluoromethyl)morpholine-3-thione

Cat. No.: B13154477
M. Wt: 185.17 g/mol
InChI Key: GFBSYPWFNCWMHL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)morpholine-3-thione is a heterocyclic organic compound with the molecular formula C5H6F3NOS It features a morpholine ring substituted with a trifluoromethyl group at the 6-position and a thione group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)morpholine-3-thione typically involves the introduction of the trifluoromethyl group and the thione group onto a morpholine ring. One common method involves the reaction of morpholine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequently, the thione group can be introduced through a reaction with sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding morpholine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)morpholine-3-thione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thione group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)morpholine-3-one: Similar structure but with a carbonyl group instead of a thione group.

    6-(Trifluoromethyl)morpholine-3-amine: Contains an amine group at the 3-position instead of a thione group.

Uniqueness

6-(Trifluoromethyl)morpholine-3-thione is unique due to the presence of both the trifluoromethyl and thione groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6F3NOS

Molecular Weight

185.17 g/mol

IUPAC Name

6-(trifluoromethyl)morpholine-3-thione

InChI

InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(11)2-10-3/h3H,1-2H2,(H,9,11)

InChI Key

GFBSYPWFNCWMHL-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=S)N1)C(F)(F)F

Origin of Product

United States

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